6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid

Physicochemical Property Lead Optimization Drug Design

6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid (CAS 1936383-88-8) is a fluorinated pyrimidine building block with a molecular formula of C7H8FN3O2 and a molecular weight of 185.16 g/mol. It features a unique substitution pattern combining a 5-fluoro group, a 6-dimethylamino group, and a 4-carboxylic acid moiety on the pyrimidine ring.

Molecular Formula C7H8FN3O2
Molecular Weight 185.16 g/mol
CAS No. 1936383-88-8
Cat. No. B1473137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid
CAS1936383-88-8
Molecular FormulaC7H8FN3O2
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1F)C(=O)O
InChIInChI=1S/C7H8FN3O2/c1-11(2)6-4(8)5(7(12)13)9-3-10-6/h3H,1-2H3,(H,12,13)
InChIKeyBUVWOJIJSMFULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid (CAS 1936383-88-8): Procurement-Grade Differentiation for a Multi-Functional Pyrimidine Scaffold


6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid (CAS 1936383-88-8) is a fluorinated pyrimidine building block with a molecular formula of C7H8FN3O2 and a molecular weight of 185.16 g/mol . It features a unique substitution pattern combining a 5-fluoro group, a 6-dimethylamino group, and a 4-carboxylic acid moiety on the pyrimidine ring. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, with the dimethylamino group contributing distinct electronic and steric properties [1]. Its predicted physicochemical profile, including a remarkably low pKa of -0.41, sets it apart from non-fluorinated analogs and positional isomers, making it a candidate for specialized synthetic applications where precise charge states and hydrogen-bonding patterns are critical .

Why Generic 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid Analogs Cannot Be Simply Interchanged


Substituting 6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid with a positional isomer or a non-fluorinated analog introduces significant alterations in electronic properties, hydrogen-bonding capacity, and steric bulk that directly impact downstream synthetic utility and biological target engagement. For example, the 5-fluoro substituent dramatically lowers the predicted pKa of the carboxylic acid group compared to its non-fluorinated parent, altering its ionization state under physiological conditions . Similarly, moving the dimethylamino group from the 6-position to the 2-position changes the molecular dipole and the spatial presentation of the amine, which is critical for structure-activity relationships (SAR) in lead optimization campaigns [1]. These differences preclude simple one-to-one replacement without re-optimizing entire synthetic routes or biological assays.

Quantitative Differentiation Guide for 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid (CAS 1936383-88-8)


Predicted pKa Evidence: Superior Acidity Compared to Non-Fluorinated Analog

The 5-fluoro substituent in 6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid drastically reduces the predicted acid dissociation constant (pKa) relative to its non-fluorinated analog 4-(dimethylamino)pyrimidine-5-carboxylic acid. This leads to a more pronounced anionic character under standard biochemical assay conditions, which can significantly enhance target binding for biological targets with cationic binding pockets [1].

Physicochemical Property Lead Optimization Drug Design

XlogP Evidence: Optimized Lipophilicity Contrast with 5-Fluoropyrimidine-4-carboxylic Acid

The addition of a 6-dimethylamino group to the 5-fluoropyrimidine-4-carboxylic acid core raises the predicted XlogP from 0.69 to 0.6, a seemingly subtle shift. However, this net change balances the lipophilicity increase from the dimethylamino group with the electron-withdrawing effect of the fluorine, resulting in a logP value that remains within optimal drug-like space (0-3) while improving membrane permeability relative to the non-aminated core .

LogP Permeability Drug-Likeness

Boiling Point and Thermal Stability: Differentiator for Synthetic Process Windows Against Non-Fluorinated Isomers

The target compound exhibits a predicted boiling point of 354.5 °C, which is significantly higher than that of the non-fluorinated 4-(dimethylamino)pyrimidine-5-carboxylic acid (332.0 °C). This 22.5 °C difference indicates stronger intermolecular forces (likely dipole-dipole interactions from the C-F bond) and provides a wider safe operating range for high-temperature coupling reactions such as amide bond formations or nucleophilic aromatic substitutions often employed in pharmaceutical intermediate synthesis .

Thermal Stability Process Chemistry Synthetic Utility

Hydrogen Bond Acceptor Count: Superior Interaction Potential Versus Non-Aminated 5-Fluoropyrimidine-4-carboxylic Acid

The target compound possesses six hydrogen bond acceptor (HBA) sites compared to five for the parent 5-fluoropyrimidine-4-carboxylic acid. This additional HBA site, contributed by the dimethylamino nitrogen, enhances its potential to engage in critical intermolecular interactions with biological targets, such as kinase hinge regions or protein backbone amides, without increasing the number of hydrogen bond donors, thus maintaining optimal drug-likeness profiles .

Binding Affinity Molecular Recognition Scaffold Optimization

Recommended Application Scenarios for 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring an Acidic, Fluorinated Hinge-Binding Motif

For medicinal chemistry teams designing ATP-competitive kinase inhibitors, the uniquely low pKa (-0.41) of this compound ensures the carboxylic acid group remains ionized in the kinase hinge region (pH ~7.4), facilitating strong ionic interactions with conserved lysine residues. Its extra HBA site (6 vs. 5) from the dimethylamino group provides an additional polar contact, a key differentiator for improving selectivity against closely related kinase off-targets [1].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Cationic Binding Pockets

The combination of a permanently anionic carboxylic acid (pKa -0.41), a balanced logP (0.6), and a compact molecular weight (185.16 g/mol) makes this compound an ideal fragment for screening against targets with cationic binding sites, such as aspartyl proteases or riboswitches. It fills a niche between highly polar, non-fluorinated fragments and hydrophobic, non-ionized ones .

High-Temperature Process Chemistry for Agrochemical Intermediates

The elevated boiling point (354.5 °C) compared to non-fluorinated isomers provides a wider thermal processing window, enabling robust scale-up of coupling reactions at elevated temperatures without thermal degradation. This is particularly advantageous in the synthesis of fluorinated pyrimidine-based herbicides or fungicides where cost-effective, high-temperature conditions are employed .

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